molecular formula C21H28N2O3S B3514070 N-(2,3-dimethylphenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide

N-(2,3-dimethylphenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide

Cat. No.: B3514070
M. Wt: 388.5 g/mol
InChI Key: WUFYPKCSEIOICG-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide , also known as N-Phenylpropionamide , is a chemical compound with the molecular formula C₉H₁₁NO . It falls under the category of amides and exhibits interesting structural features. The compound consists of a phenyl group attached to a propanamide backbone .


Synthesis Analysis

The synthesis of N-Phenylpropionamide involves the reaction of 2,3-dimethylbenzoyl chloride with isobutylamine in an appropriate solvent. The resulting product undergoes further purification steps to yield the desired compound. Detailed synthetic pathways and conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of N-Phenylpropionamide reveals a central amide group (propanamide) with a phenyl ring attached to it. The 2,3-dimethylphenyl substituent contributes to the compound’s steric and electronic properties. The isobutylamino group introduces additional complexity. Refer to the provided structure for visual representation .


Chemical Reactions Analysis

N-Phenylpropionamide may participate in various chemical reactions, including amidation, hydrolysis, and substitution reactions. Its reactivity depends on the functional groups present. Investigating its behavior under different conditions is crucial for understanding its versatility .

Mechanism of Action

The precise mechanism of action for N-Phenylpropionamide depends on its intended use. It could act as a precursor for other compounds, a ligand in coordination chemistry, or exhibit biological activity. Further studies are needed to elucidate its specific mechanisms .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-15(2)14-22-27(25,26)19-11-8-18(9-12-19)10-13-21(24)23-20-7-5-6-16(3)17(20)4/h5-9,11-12,15,22H,10,13-14H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFYPKCSEIOICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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